molecular formula C20H16ClN3O2S B11440831 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440831
M. Wt: 397.9 g/mol
InChI Key: OMUVRCDMYSIGKJ-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-a]pyridine structure, followed by the introduction of the 5-chlorothiophen-2-yl and 2,3-dihydro-1,4-benzodioxin-6-yl groups. Key reagents and conditions include:

    Formation of the imidazo[1,2-a]pyridine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-chlorothiophen-2-yl group: This can be achieved through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,3-dihydro-1,4-benzodioxin-6-yl group: This step may involve a nucleophilic substitution reaction using suitable nucleophiles and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
  • (5-chlorothiophen-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its combination of heterocyclic structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16ClN3O2S/c1-12-6-7-24-18(10-12)23-19(16-4-5-17(21)27-16)20(24)22-13-2-3-14-15(11-13)26-9-8-25-14/h2-7,10-11,22H,8-9H2,1H3

InChI Key

OMUVRCDMYSIGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(S5)Cl

Origin of Product

United States

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